![molecular formula C15H12N2O4S B5546228 2-[(1,1-二氧化-1,2-苯并异噻唑-3-基)氨基]苯甲酸甲酯 CAS No. 101187-51-3](/img/structure/B5546228.png)

2-[(1,1-二氧化-1,2-苯并异噻唑-3-基)氨基]苯甲酸甲酯

描述

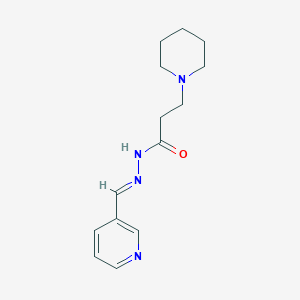

Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is a chemical compound involved in various synthesis processes and reactions due to its unique molecular structure. It has been studied for its potential in creating inhibitors and for its application in synthesizing diverse molecular structures.

Synthesis Analysis

The compound has been synthesized through reactions involving 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with carboxylic acids, leading to a library of compounds with significant inhibitory properties against human mast cell tryptase (Combrink et al., 1998).

Molecular Structure Analysis

The molecular structure and vibrational properties of amino-substituted derivatives have been investigated, revealing two conformers of the compound with distinct stability and contributing significantly to its infrared spectrum when isolated in solid xenon (Almeida et al., 2009).

Chemical Reactions and Properties

A notable chemical reaction involves its use in the preparation of compounds with potent inhibitory activities, illustrating time-dependent inhibition consistent with mechanism-based inhibition (Combrink et al., 1998). Additionally, its transformations under various conditions have led to derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole, showcasing its versatility as a multifunctional reagent (Stanovnik et al., 2006).

Physical Properties Analysis

The compound exhibits specific physical properties, such as forming hydrogen-bonded parallel β-sheet-like tapes in protected dipeptides containing at least one α,α-disubstituted residue, indicating unusual packing for such a compound (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties of methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate, as indicated by its reactivity towards nucleophiles and the influence of the saccharyl ring on the C–N bond lengths, have been thoroughly investigated, shedding light on its structural and reactive characteristics (Almeida et al., 2009).

科学研究应用

合成和应用

2-甲酰基苯甲酸甲酯是一种与所查询化学物质相关的化合物,它因其在有机合成中作为生物活性前体的作用而被认可,可生成具有抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性的化合物。作为新生物活性分子的前体及其作为合成底物的多功能性突显了其在制药应用中的重要性 (Farooq & Ngaini, 2019)。

抗菌和抗氧化特性

苯并噁唑衍生物,包括与“2-[(1,1-二氧化-1,2-苯并异噻唑-3-基)氨基]苯甲酸甲酯”相关的衍生物,表现出显着的药理活性。它们在药物化学研究中很重要,因为它们具有广泛的生物学效应,例如抗菌和抗氧化活性。微波辅助合成已被强调为一种有效的方法,可以使该领域的研究多样化,展示苯并噁唑体系在药物化学及其他领域的潜力 (Özil & Menteşe, 2020)。

抗癌活性

苯并噻唑衍生物的治疗应用因其广泛的生物学和药理学特性而得到强调,包括抗癌活性。这些化合物是化疗药物开发中的组成部分,由于其潜在的抗肿瘤特性,正在探索几种基于苯并噻唑的分子用于癌症治疗 (Kamal, Hussaini, & Malik, 2015)。

作用机制

属性

IUPAC Name |

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)22(19,20)17-14/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYVQAZJLYFHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180881 | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate | |

CAS RN |

101187-51-3 | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)